molecular formula C15H17NO3 B8712475 Ethyl 3-(7-methoxyquinolin-4-yl)propanoate

Ethyl 3-(7-methoxyquinolin-4-yl)propanoate

Cat. No. B8712475
M. Wt: 259.30 g/mol
InChI Key: HKNPDIBKTBHLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(7-methoxyquinolin-4-yl)propanoate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(7-methoxyquinolin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(7-methoxyquinolin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(7-methoxyquinolin-4-yl)propanoate

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 3-(7-methoxyquinolin-4-yl)propanoate

InChI

InChI=1S/C15H17NO3/c1-3-19-15(17)7-4-11-8-9-16-14-10-12(18-2)5-6-13(11)14/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

HKNPDIBKTBHLNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C2C=CC(=CC2=NC=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-chloro-7-methoxyquinoline (0.35 g, 2 mmol), tri-t-butylphosphonium tetrafluoroborate (0.05 g, 0.2 mmol), and tris(dibenzylideneacetone)dipalladium (0) (0.08 g, 0.09 mmol) were combined. The reaction vessel was purged and flushed with nitrogen three times, followed by addition of 3-ethoxy-3-oxopropylzinc bromide in THF (10 mL, 5 mmol, 0.5 M). The reaction mixture was microwaved at 150° C. for 60 minutes. Upon completion, ammonium hydroxide (10 mL) was added. After 30 minutes the mixture was filtered and the filtrate was partitioned between water and ethyl acetate. Extracted with ethyl acetate (3×20 mL). The organic layers were combined, washed with brine, dried over magnesium sulfate, and concentrated. Purified by MPLC with a gradient of 20 to 50% EtOAc in CH2Cl2. (ESI, pos. ion) m/z: 354.1 (M+H).
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0.35 g
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10 mL
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0.08 g
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10 mL
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Synthesis routes and methods II

Procedure details

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CCOC(=O)CC[Zn+]
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